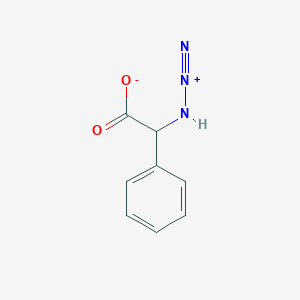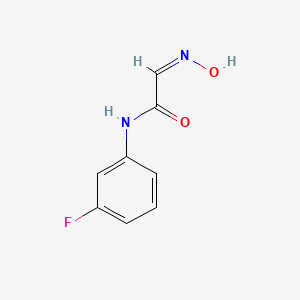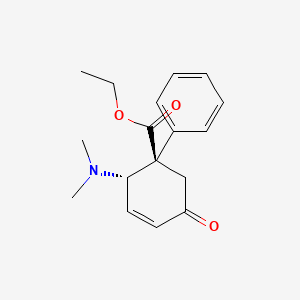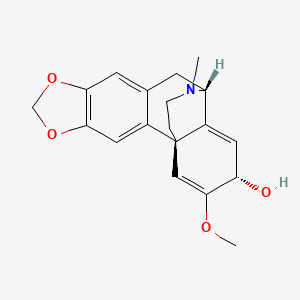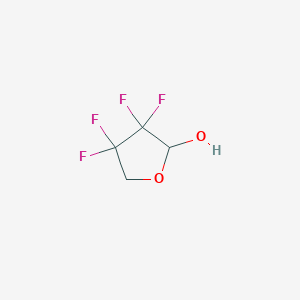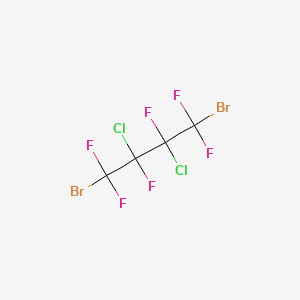
1,4-Dibromo-2,3-dichlorohexafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,3-dichlorohexafluorobutane is a halogenated hydrocarbon with the molecular formula C₄Br₂Cl₂F₆ and a molecular weight of 392.747 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly halogenated molecule. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-dichlorohexafluorobutane can be synthesized through the photoreaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene gas mixed with a dilution gas . This method involves the addition of halogens to unsaturated halogenated hydrocarbons under specific reaction conditions.
Industrial Production Methods
The industrial production of this compound typically involves large-scale photoreactions in controlled environments to ensure high yield and purity. The process requires specialized equipment to handle the reactive gases and to maintain the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,3-dichlorohexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other halogens or functional groups.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include halogenating agents like chlorine or bromine under UV light.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized forms of the compound, respectively.
Scientific Research Applications
1,4-Dibromo-2,3-dichlorohexafluorobutane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other halogenated compounds.
Biology: Investigated for its potential effects on biological systems due to its halogen content.
Medicine: Studied for its potential use in pharmaceuticals and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,3-dichlorohexafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound’s halogen atoms can form strong bonds with electron-rich sites on target molecules, influencing their structure and function. These interactions can affect various molecular pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,3-dichlorobutane
- 1,4-Dibromo-2,3-dichloropentafluorobutane
- 1,4-Dibromo-2,3-dichlorotetrafluorobutane
Uniqueness
1,4-Dibromo-2,3-dichlorohexafluorobutane is unique due to its high degree of halogenation, which imparts distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it offers a balance of bromine, chlorine, and fluorine atoms, making it versatile for various applications.
Properties
CAS No. |
375-42-8 |
|---|---|
Molecular Formula |
C4Br2Cl2F6 |
Molecular Weight |
392.74 g/mol |
IUPAC Name |
1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane |
InChI |
InChI=1S/C4Br2Cl2F6/c5-3(11,12)1(7,9)2(8,10)4(6,13)14 |
InChI Key |
PFSLUJSDDNGKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)Br)(F)Cl)(C(F)(F)Br)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


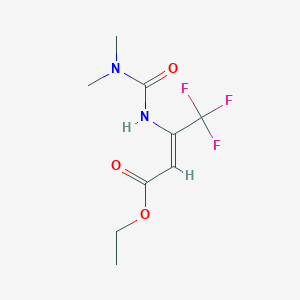

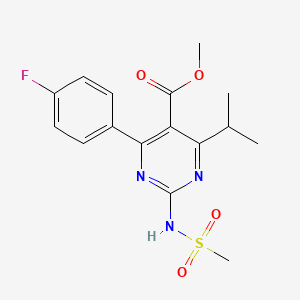
![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
